



Spectroscopic Analysis of N,NDimethyltriisopropylsilylamine: A Technical Guide

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Compound of Interest

Compound Name: N,N-Dimethyltriisopropylsilylamine

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Disclaimer: Spectroscopic data for **N,N-Dimethyltriisopropylsilylamine** is not readily available in public databases. This guide presents a detailed analysis of a structurally similar compound, N,N-Dimethyltrimethylsilylamine, to provide researchers with an illustrative example of the expected spectroscopic characteristics and the methodologies for their determination.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N,N-Dimethyltrimethylsilylamine. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented.

Data Presentation

The following tables summarize the key spectroscopic data for N,N-Dimethyltrimethylsilylamine.

Table 1: ¹H NMR Spectroscopic Data for N,N-Dimethyltrimethylsilylamine



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.4	Singlet	6H	N(CH ₃) ₂
~0.1	Singlet	9Н	Si(CH ₃) ₃

Table 2: ¹³C NMR Spectroscopic Data for N,N-Dimethyltrimethylsilylamine

Chemical Shift (δ) ppm	Assignment
~40.0	N(CH ₃) ₂
~2.0	Si(CH ₃) ₃

Table 3: IR Spectroscopic Data for N,N-Dimethyltrimethylsilylamine

Wavenumber (cm⁻¹)	Intensity	Assignment
2960-2800	Strong	C-H stretch (aliphatic)
1465	Medium	C-H bend (methyl)
1250	Strong	Si-C stretch
950-900	Strong	Si-N stretch
840	Strong	Si-C bend

Table 4: Mass Spectrometry Data for N,N-Dimethyltrimethylsilylamine



m/z	Relative Intensity	Assignment
117	Moderate	[M] ⁺ (Molecular Ion)
102	High	[M-CH₃] ⁺
73	High	[Si(CH ₃) ₃] ⁺
58	Base Peak	[CH ₂ =N(CH ₃) ₂] ⁺
44	Moderate	[HN(CH ₃) ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A solution of the analyte is prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
- ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard onepulse sequence is typically used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- 2. Infrared (IR) Spectroscopy

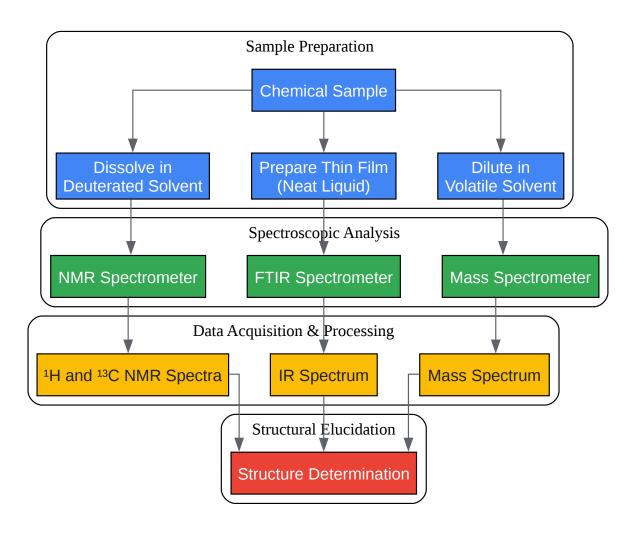


- Sample Preparation: For a liquid sample like N,N-Dimethyltrimethylsilylamine, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the infrared spectrum is acquired. The data is typically collected over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
- 3. Mass Spectrometry (MS)
- Sample Introduction: For a volatile liquid, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for the analysis of small, volatile molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.





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A generalized workflow for spectroscopic analysis of a chemical sample.

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